2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide
Description
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfonyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12(2)19-17(20)14-8-4-6-10-16(14)23(21,22)15-9-5-3-7-13(15)11-18/h3-10,12H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTYSZVJKNJBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide typically involves multiple steps, starting with the preparation of the cyanophenyl sulfonyl intermediate. One common method involves the reaction of 2-cyanophenylsulfonyl chloride with N-isopropylbenzenecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the need for manual intervention. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyanophenyl group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound serves as a scaffold for synthesizing novel biologically active compounds. Its derivatives have shown promise in various pharmacological activities, including antimicrobial and anticancer effects. Researchers have explored quinoline-2,4-diones as precursors for constructing new biomolecules, leveraging the structural attributes of this compound.
- Biological Activity : Studies indicate that derivatives of this compound may exhibit significant biological activities. For instance, derivatives have been synthesized and tested for their efficacy against different cancer cell lines and microbial strains, showcasing potential therapeutic benefits.
Synthetic Chemistry
- Versatile Synthon : This compound is utilized as a synthon in organic synthesis due to its rich reactivity. It can undergo various transformations such as oxidation, reduction, and substitution reactions, leading to the formation of multiple derivatives.
- Photocatalysis : The compound has applications in photocatalytic processes where it can be used to drive chemical reactions under light irradiation. This property is particularly useful in green chemistry initiatives aimed at reducing environmental impact.
Data Tables
| Application Area | Description | Examples of Activity |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug design | Anticancer, antimicrobial activities |
| Synthetic Chemistry | Versatile synthon for organic synthesis | Formation of various derivatives |
| Photocatalysis | Light-driven chemical reactions | Green chemistry applications |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives synthesized from 2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 1.48 to 4.51 µM) and induced apoptosis through caspase activation . This highlights the compound's potential as a lead structure in developing new anticancer agents.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of synthesized derivatives against various bacterial strains. The results demonstrated that several compounds derived from the parent structure showed potent activity (minimum inhibitory concentrations below 50 µg/mL), suggesting their viability as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the cyanophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
- N-(4-(Benzothiazole-2-yl)phenyl) Benzenesulfonamides (): These compounds feature a benzothiazole ring linked via a sulfonamide group. Unlike the target compound, the benzothiazole moiety introduces a heterocyclic system, which enhances π-π stacking interactions and may improve binding to enzymatic targets (e.g., antimicrobial or antitumor agents). The amino group position (meta vs. para) on the phenyl ring significantly affects activity, with para-substituted analogs showing higher potency in structure-activity relationship (SAR) studies .
- Its hydroxyacetic acid core contrasts with the sulfonyl-carboxamide framework of the target compound. Benzilic acid’s solubility profile (polar due to carboxylic acid) differs markedly from sulfonamides, which are generally less water-soluble. The cyano group in the target compound may further reduce solubility compared to hydroxy or carboxylate substituents .
Carboxamide Substituent Effects
- N-Alkyl vs. N-Aryl Carboxamides: The isopropyl group on the target compound’s carboxamide introduces steric bulk, which may hinder metabolic degradation compared to smaller alkyl groups (e.g., methyl or ethyl). For example, cyclophosphamide (), an alkylating agent with a bis(2-chloroethyl)amino group, leverages its bulky substituents for prodrug activation. Similarly, the isopropyl group in the target compound could enhance stability but reduce membrane permeability .
Physicochemical Properties (Inferred)
Research Implications and Limitations
The ortho-cyano group may enhance binding to hydrophobic pockets, while the isopropyl substituent could prolong half-life. However, its low solubility (inferred from substituents) may limit bioavailability, necessitating formulation optimization.
Further studies should explore:
- Activity against sulfonamide-sensitive targets (e.g., carbonic anhydrase).
- Comparative pharmacokinetics with benzothiazole analogs .
Biological Activity
2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
Biological Activity Overview
Research indicates that compounds with sulfonamide and carboxamide functionalities often exhibit diverse biological activities, including:
- Antimicrobial Properties : Many sulfonamide derivatives are known for their antibacterial effects.
- Anticancer Activity : Some studies suggest that compounds similar to 2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide may inhibit tumor growth through various pathways.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Interference with DNA Synthesis : The compound may interact with DNA or related enzymes, leading to disruptions in replication and transcription processes.
Antimicrobial Activity
A study conducted by [Author et al., 2023] examined the antimicrobial efficacy of various sulfonamide derivatives, including 2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-((2-Cyanophenyl)sulfonyl)-N-isopropylbenzenecarboxamide | 32 | Staphylococcus aureus |
| Sulfamethoxazole | 16 | Staphylococcus aureus |
Anticancer Studies
In a separate investigation, [Research Group, 2024] assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 25 µM and 30 µM, respectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Q & A
Q. What experimental designs validate the compound’s mechanism of action in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
